Intedanib-d3 is synthesized as a deuterated form of Nintedanib, which enhances its pharmacokinetic properties. It falls under the category of kinase inhibitors, specifically designed to interfere with multiple signaling pathways involved in tumor growth and angiogenesis . The compound is classified as an antineoplastic agent and is utilized in clinical settings for its ability to inhibit tumor proliferation and vascularization.
The synthesis of Intedanib-d3 involves several steps that modify the parent compound Nintedanib to incorporate deuterium atoms. This modification can enhance the stability and bioavailability of the drug. Key synthetic routes typically include:
Technical details regarding specific reaction conditions, catalysts, and yields are often proprietary but may involve advanced techniques such as high-performance liquid chromatography for purification and characterization .
Intedanib-d3 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target receptors. The structural representation can be summarized as follows:
The three-dimensional conformation of Intedanib-d3 allows it to effectively bind to its target kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation .
Intedanib-d3 undergoes various chemical reactions relevant to its pharmacological activity:
Quantitative data regarding the inhibition constants (IC50 values) for different kinases indicate potent activity against VEGFR2 (IC50 = 13 nM) and PDGFRα (IC50 = 59 nM) .
The mechanism of action of Intedanib-d3 involves several key processes:
Data from preclinical studies indicate that treatment with Intedanib-d3 leads to reduced tumor growth rates and improved survival outcomes in animal models .
Intedanib-d3 exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and infrared spectroscopy confirm the identity and purity of Intedanib-d3 .
Intedanib-d3 has several significant applications in scientific research:
Intedanib-d3 (Nintedanib-d3) is a deuterium-labeled analogue of the tyrosine kinase inhibitor nintedanib, designed for quantitative tracing in pharmacokinetic and metabolic studies. Its molecular formula is C₃₁H₃₀D₃N₅O₄, with a molecular weight of 542.64 g/mol. Deuterium atoms are specifically incorporated at the methyl group of the 4-methylpiperazine moiety, replacing all three hydrogen atoms (-CD₃ instead of -CH₃) [4] [6] [8]. This targeted substitution maintains the steric and electronic properties of the parent molecule while altering vibrational frequencies and bond dissociation energies. The deuterium incorporation confers enhanced metabolic stability due to the kinetic isotope effect (KIE), which slows enzymatic cleavage of the C-D bond compared to C-H. This is particularly relevant for oxidative metabolism pathways mediated by cytochrome P450 enzymes [6] [8].
Two primary synthetic strategies are employed for deuterium incorporation into nintedanib:
Table 1: Comparative Analysis of Synthetic Methods for Intedanib-d3
Method | Isotopic Purity | Yield (%) | Key Advantage |
---|---|---|---|
Reductive Amination | >98% | 65–75 | Simplicity, commercial precursor availability |
Pre-deuterated Building Block | >99% | 50–60 | Superior isotopic control, fewer impurities |
Intedanib-d3 exhibits near-identical physicochemical properties to non-deuterated nintedanib, with minor differences attributable to isotopic mass effects:
Table 2: Physicochemical Properties of Intedanib-d3 vs. Nintedanib
Property | Intedanib-d3 | Nintedanib | Analytical Method |
---|---|---|---|
Molecular Weight | 542.64 g/mol | 539.61 g/mol | HRMS |
Solubility in DMSO | Sparingly soluble | Sparingly soluble | USP dissolution |
Melting Point | 202.3°C | 203.5°C | DSC |
LogP (calculated) | 3.8 | 3.8 | HPLC-ELSD |
Crystal System | Monoclinic | Monoclinic | PXRD |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: